molecular formula C15H22N6O2S B6435517 N-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-N-methylcyclopropanesulfonamide CAS No. 2549036-89-5

N-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-N-methylcyclopropanesulfonamide

Cat. No.: B6435517
CAS No.: 2549036-89-5
M. Wt: 350.4 g/mol
InChI Key: KHFCUQJXYGDODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-{1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)-N-methylcyclopropanesulfonamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, a pyrrolidine ring, and a cyclopropanesulfonamide moiety. The cyclopropane sulfonamide group introduces steric and electronic effects that may influence solubility, metabolic stability, and target selectivity.

Properties

IUPAC Name

N-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2S/c1-10-17-14-13(8-16-19(14)2)15(18-10)21-7-6-11(9-21)20(3)24(22,23)12-4-5-12/h8,11-12H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFCUQJXYGDODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCC(C3)N(C)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

The pyrazolo[3,4-d]pyrimidine core is a common feature in kinase inhibitors. Key comparisons include:

Compound Name Core Substitutions Functional Groups Molecular Weight Melting Point (°C)
Target Compound 1,6-dimethyl Cyclopropanesulfonamide, pyrrolidine Not reported Not reported
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Patent Example 9) 1-substituted chromen-2-yl Benzenesulfonamide, fluoro substituents 589.1 175–178
1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives (Paper Example) 4-methoxyphenyl Varied N-substituents (alkyl, aryl) ~300–400 150–250 (reported range)

Key Observations :

  • The target compound ’s 1,6-dimethyl substitution contrasts with the chromen-2-yl group in the patent example, which introduces bulkier aromaticity and fluorinated substituents. This likely reduces solubility compared to the target compound’s cyclopropane sulfonamide group .
  • Derivatives from the paper lack sulfonamide groups, instead featuring methoxyphenyl or alkyl/aryl N-substituents.
Functional Group Impact
  • Cyclopropanesulfonamide vs. In contrast, the planar benzenesulfonamide in the patent example may favor π-π stacking but offers less steric control .
  • Pyrrolidine vs. Chromen-2-yl : The pyrrolidine ring in the target compound introduces a basic nitrogen, which could improve solubility and membrane permeability. The chromen-2-yl group in the patent compound, however, may enhance DNA intercalation or kinase inhibition due to its extended aromatic system .
Physicochemical Properties
  • Solubility : The cyclopropanesulfonamide group in the target compound likely improves aqueous solubility compared to the fluorinated chromen-2-yl derivatives (e.g., patent example with MP 175–178°C suggests moderate crystallinity and solubility limitations) .
  • Metabolic Stability : Sulfonamide groups generally resist oxidative metabolism, suggesting the target compound may have a longer half-life than the methoxyphenyl derivatives reported in the paper .
Pharmacological Implications
  • The patent example’s chromen-2-yl and fluoro groups are associated with kinase inhibition (e.g., CDK or FLT3 inhibitors) .
  • The paper’s derivatives, lacking sulfonamides, may target adenosine receptors or phosphodiesterases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.